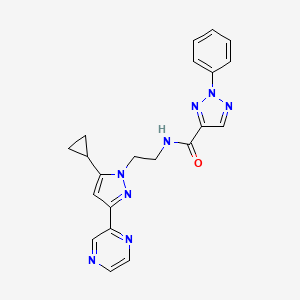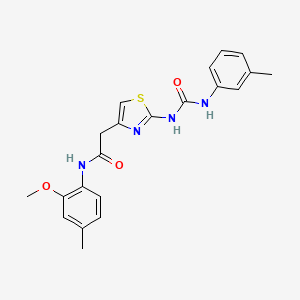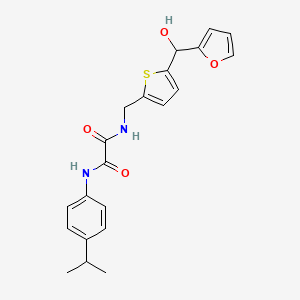![molecular formula C14H8F3N3OS B2359079 1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde CAS No. 860788-75-6](/img/structure/B2359079.png)
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a thiophene and a pyrrole ring
Synthetic Routes and Reaction Conditions
Method 1: : This compound can be synthesized through a multi-step process starting with the functionalization of pyrimidine ring, followed by the introduction of thiophene and pyrrole groups. Key reagents might include chlorinating agents, nucleophiles like thiophene, and coupling agents for pyrrole introduction.
Reaction Conditions: : These reactions typically require controlled temperatures, often under reflux conditions, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial scale production would necessitate optimization of these laboratory-scale methods, potentially through the use of flow chemistry techniques to enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, forming various oxidative derivatives.
Reduction: : Reduction can lead to the formation of reduced analogs, often requiring mild reducing agents to avoid over-reduction.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, primarily at the positions on the pyrimidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide are typical.
Reduction: : Sodium borohydride or hydrogenation using palladium on carbon as a catalyst.
Substitution: : Various halides and alkylating agents under conditions specific to the desired substitution pattern.
Major Products Formed
The main products depend on the reaction type, but include oxidized pyrrole-pyrimidine derivatives, reduced forms of the compound, and substituted analogs with diverse functional groups enhancing its applicability in different research contexts.
Scientific Research Applications
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde finds applications in multiple scientific fields:
Chemistry
As a building block for synthesizing more complex heterocyclic compounds, contributing to the development of new materials with unique properties.
Biology
Potential use as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine
Investigated for its pharmacological properties, including potential activity against certain diseases by interacting with biological targets.
Industry
Applications in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism
The compound acts by interacting with molecular targets such as enzymes or receptors, modulating their activity through binding to active sites or altering the molecular environment.
Molecular Targets and Pathways
The specific targets are often proteins involved in key biological processes, with pathways affected including signal transduction, metabolic processes, or genetic regulation.
Comparison with Similar Compounds
1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a trifluoromethyl group and a pyrrole-thiophene structure.
Similar Compounds
1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde: : Lacks the trifluoromethyl group, affecting its reactivity and applications.
1-[4-(2-Thienyl)-6-chloro-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde:
Its trifluoromethyl group imparts unique electronic properties, enhancing its utility in specific chemical reactions and biological applications, setting it apart from its analogs.
This compound is a versatile and intriguing molecule with broad implications across several fields, each harnessing its unique chemical properties for innovative applications.
Properties
IUPAC Name |
1-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3OS/c15-14(16,17)12-7-10(11-4-2-6-22-11)18-13(19-12)20-5-1-3-9(20)8-21/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJGQZLBAZZPHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2359001.png)
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine hydrochloride](/img/structure/B2359003.png)
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2359005.png)


![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)



![4-({4-[(7-fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2359014.png)

